molecular formula C20H26N2O4 B2908695 N-(2-(dimethylamino)-2-phenylethyl)-3,4,5-trimethoxybenzamide CAS No. 899975-11-2

N-(2-(dimethylamino)-2-phenylethyl)-3,4,5-trimethoxybenzamide

Cat. No. B2908695
CAS RN: 899975-11-2
M. Wt: 358.438
InChI Key: SASTWYYCGXCCFM-UHFFFAOYSA-N
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Description

“N-(2-(dimethylamino)-2-phenylethyl)-3,4,5-trimethoxybenzamide” is a complex organic compound. It likely contains a benzamide group (a benzene ring attached to a carboxamide), a phenylethyl group (a phenyl ring attached to an ethyl group), and a dimethylamino group (a nitrogen atom bonded to two methyl groups and an additional atom or group of atoms) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution, amide coupling, and aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The dimethylamino group could potentially add electron density to the molecule, influencing its reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the dimethylamino and benzamide groups. The dimethylamino group is known to be a good nucleophile, while the carbonyl group in the benzamide could potentially act as an electrophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the dimethylamino group could potentially make the compound a weak base .

Safety and Hazards

As with any chemical compound, handling “N-(2-(dimethylamino)-2-phenylethyl)-3,4,5-trimethoxybenzamide” would likely require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

N-[2-(dimethylamino)-2-phenylethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-22(2)16(14-9-7-6-8-10-14)13-21-20(23)15-11-17(24-3)19(26-5)18(12-15)25-4/h6-12,16H,13H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASTWYYCGXCCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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